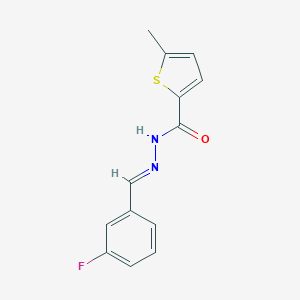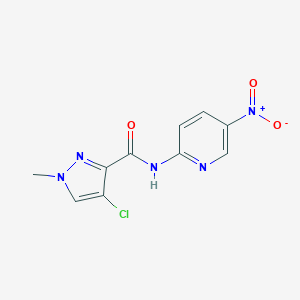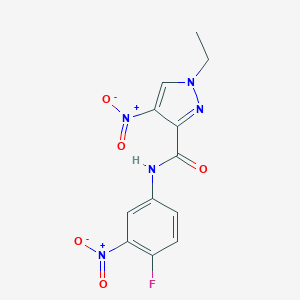![molecular formula C18H16Br2N2O4 B451070 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID](/img/structure/B451070.png)
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes allyloxy, dibromo, methoxy, and hydrazino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the bromination of a methoxy-substituted phenyl ring, followed by the introduction of an allyloxy group. The subsequent steps involve the formation of a hydrazone linkage and the final attachment of the benzoic acid moiety. The reaction conditions generally require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The presence of bromine atoms makes it susceptible to nucleophilic substitution reactions, where bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth or microbial infections.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals, contributing to advancements in these sectors.
Mecanismo De Acción
The mechanism of action of 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazino-substituted benzoic acids and dibromo-substituted phenyl derivatives. Examples include:
- 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID analogs with different substituents on the phenyl ring.
- Dibromo-substituted phenyl compounds with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, selectivity, and efficacy.
Propiedades
Fórmula molecular |
C18H16Br2N2O4 |
|---|---|
Peso molecular |
484.1g/mol |
Nombre IUPAC |
3-[(2Z)-2-[(2,3-dibromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C18H16Br2N2O4/c1-3-7-26-17-14(25-2)9-12(15(19)16(17)20)10-21-22-13-6-4-5-11(8-13)18(23)24/h3-6,8-10,22H,1,7H2,2H3,(H,23,24)/b21-10- |
Clave InChI |
GCYQPDDPCSUMOY-FBHDLOMBSA-N |
SMILES isomérico |
COC1=C(C(=C(C(=C1)/C=N\NC2=CC=CC(=C2)C(=O)O)Br)Br)OCC=C |
SMILES |
COC1=C(C(=C(C(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Br)Br)OCC=C |
SMILES canónico |
COC1=C(C(=C(C(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Br)Br)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B450987.png)

![Methyl 4-ethyl-5-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450990.png)
![5-bromo-N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B450992.png)


![5-bromo-N'-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-2-furohydrazide](/img/structure/B450997.png)
![Methyl 5-(anilinocarbonyl)-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B450999.png)

![4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide](/img/structure/B451004.png)

![5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE](/img/structure/B451007.png)
![N'-[2-(4-ethylphenoxy)propanoyl]-4-methyl-3-nitrobenzohydrazide](/img/structure/B451010.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B451011.png)
